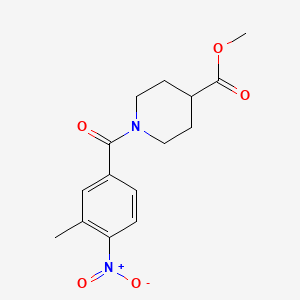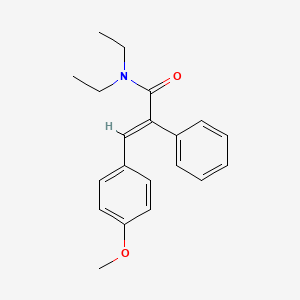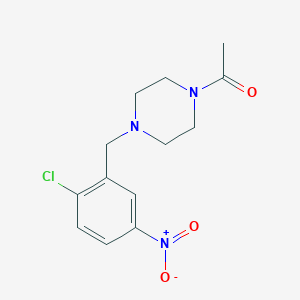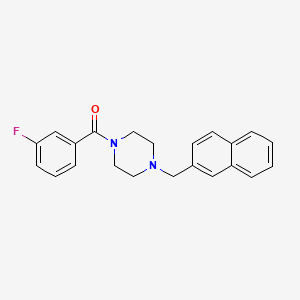
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has been the subject of extensive scientific research due to its potential application in the field of medicine. TFB is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves its ability to bind to a specific protein target, inhibiting its activity. This protein target is involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this protein, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has the potential to disrupt these processes, leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In laboratory experiments, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of disease. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide in laboratory experiments is its high affinity for a specific protein target, which allows for precise targeting of cellular processes. Additionally, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has a low toxicity profile, making it relatively safe for use in laboratory experiments. One limitation of using N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research involving N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide. One potential application is in the development of new cancer therapies. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target this process. Additionally, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide could be further studied for its potential use in the treatment of inflammatory diseases. Finally, research could focus on improving the synthesis process for N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide, making it more accessible for use in laboratory experiments.
合成法
The synthesis of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 6-methyl-2-pyridinylamine, which is then reacted with 3,5-bis(trifluoromethyl)benzoic acid to form the desired product. The synthesis of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide is a complex process that requires careful attention to detail to ensure that the final product is of high purity and quality.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been the subject of extensive scientific research due to its potential application in the field of medicine. It has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c1-8-3-2-4-12(22-8)23-13(24)9-5-10(14(16,17)18)7-11(6-9)15(19,20)21/h2-7H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZQXTWSRUGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
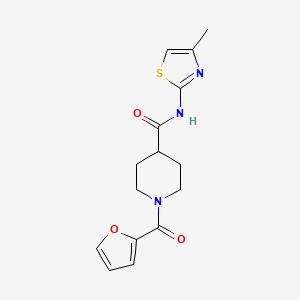
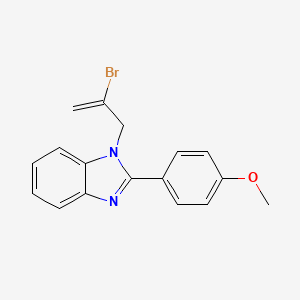
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
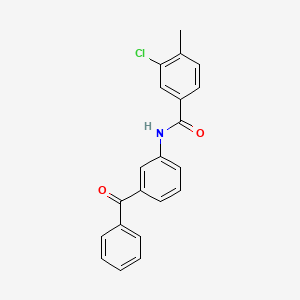
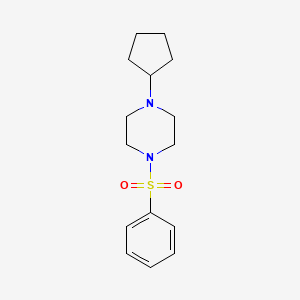
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
